molecular formula C23H19N3O3S B5765119 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide

2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5765119
M. Wt: 417.5 g/mol
InChI Key: XZHVNWJJJZBZKC-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as DMTQ, is a chemical compound that has been studied for its potential applications in scientific research. DMTQ belongs to the class of hydrazide compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been found to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, like all chemical compounds, 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has some limitations. It may have toxic effects at high concentrations, and its precise mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of new synthetic methods for producing 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide and related compounds. Another area of interest is the further investigation of its biological activities, particularly its potential use in the treatment of cancer and other diseases. Additionally, the development of new diagnostic tools based on 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide and related compounds may have important clinical applications.

Synthesis Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde and 3-thiophenecarboxaldehyde with 4-quinolinecarbohydrazide in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(2,4-dimethoxyphenyl)-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-28-16-7-8-18(22(11-16)29-2)21-12-19(17-5-3-4-6-20(17)25-21)23(27)26-24-13-15-9-10-30-14-15/h3-14H,1-2H3,(H,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHVNWJJJZBZKC-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide

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